molecular formula C18H21NO3 B11508065 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 188553-89-1

6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11508065
CAS No.: 188553-89-1
M. Wt: 299.4 g/mol
InChI Key: YXWSSJFORTVBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their structural similarity to naturally occurring alkaloids and neurotransmitters, which often results in significant pharmacological activity . The presence of methoxy groups in its structure can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Chemical Reactions Analysis

6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions:

Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like formic acid for hydrogenation. Major products formed include various substituted tetrahydroisoquinolines and quinoline derivatives .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various pharmacological effects. The presence of methoxy groups can enhance its binding affinity and selectivity for specific targets .

Properties

CAS No.

188553-89-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6,7-dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO3/c1-20-14-6-4-5-13(9-14)18-15-11-17(22-3)16(21-2)10-12(15)7-8-19-18/h4-6,9-11,18-19H,7-8H2,1-3H3

InChI Key

YXWSSJFORTVBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCN2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.